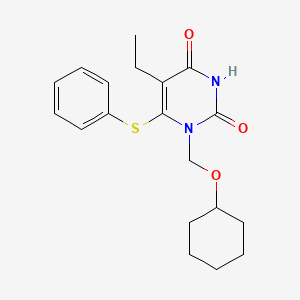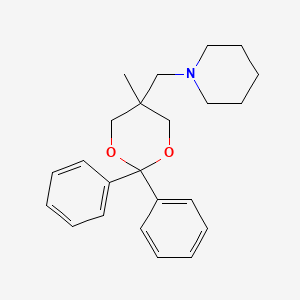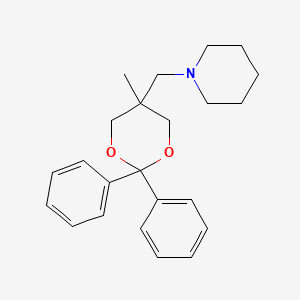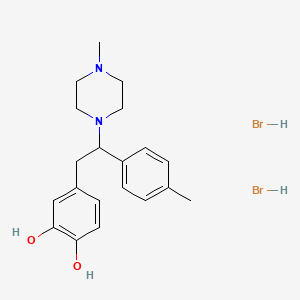
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dihydroxyphenyl group and a 4-tolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate typically involves multiple steps:
Formation of the 3,4-dihydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the 4-tolyl group: This step involves the alkylation of the phenyl ring with a tolyl group using Friedel-Crafts alkylation.
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Combination of the components: The final step involves the coupling of the 3,4-dihydroxyphenyl and 4-tolyl groups to the piperazine ring, followed by the addition of dihydrobromide hydrate to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, resulting in various biological effects.
類似化合物との比較
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can be compared with other similar compounds:
Similar Compounds: Examples include other piperazine derivatives, such as 1-(2-(3,4-dihydroxyphenyl)-1-ethyl)-4-methylpiperazine and 1-(2-(4-tolyl)-1-ethyl)-4-methylpiperazine.
Uniqueness: The presence of both the 3,4-dihydroxyphenyl and 4-tolyl groups in the same molecule makes it unique, providing distinct chemical and biological properties.
特性
CAS番号 |
87203-84-7 |
|---|---|
分子式 |
C20H28Br2N2O2 |
分子量 |
488.3 g/mol |
IUPAC名 |
4-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1,2-diol;dihydrobromide |
InChI |
InChI=1S/C20H26N2O2.2BrH/c1-15-3-6-17(7-4-15)18(22-11-9-21(2)10-12-22)13-16-5-8-19(23)20(24)14-16;;/h3-8,14,18,23-24H,9-13H2,1-2H3;2*1H |
InChIキー |
NIANCLCHATVAPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)C.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




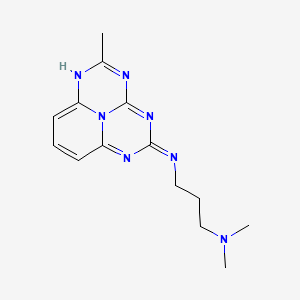


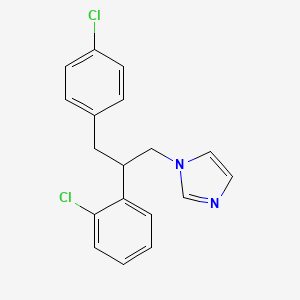
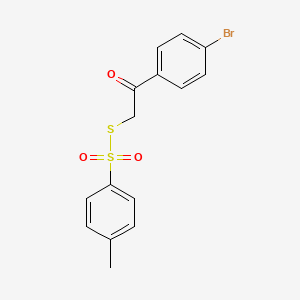
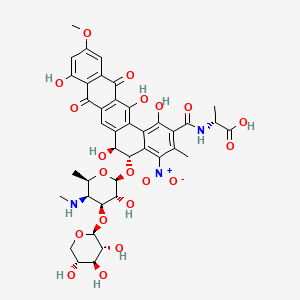
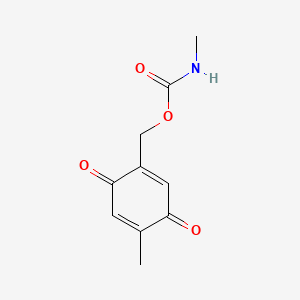
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
